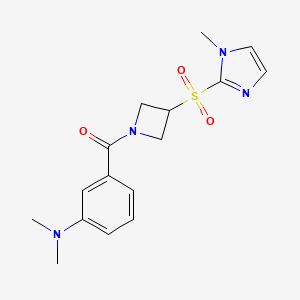
(3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone
描述
The compound "(3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone" features a unique structure combining an azetidine ring, a sulfonyl group, a 1-methylimidazole moiety, and a dimethylaminophenyl ketone.
属性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-18(2)13-6-4-5-12(9-13)15(21)20-10-14(11-20)24(22,23)16-17-7-8-19(16)3/h4-9,14H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXVWIQLRSXSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3-(dimethylamino)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound features a dimethylamino group, an imidazole group, and an azetidine moiety. Its synthesis typically involves multi-step chemical reactions, including nucleophilic substitutions and coupling reactions. Key steps in the synthesis process may include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the imidazole moiety via sulfonylation.
- Final assembly through coupling reactions with the dimethylaminophenyl group.
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound is linked to its structural features, which suggest interactions with various biological targets. Preliminary studies indicate that compounds with similar structures exhibit significant pharmacological effects, including:
- Antimicrobial Activity : The presence of the imidazole ring is often associated with antifungal properties, potentially disrupting fungal respiration by inhibiting mitochondrial electron transport chains.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| Compound A | Antifungal | Inhibition of mitochondrial respiration |
| Compound B | Anticancer | Induction of apoptosis and cell cycle arrest |
| Compound C | Antimicrobial | Disruption of bacterial cell wall synthesis |
Case Studies
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antifungal Efficacy : A study demonstrated that derivatives containing imidazole and azetidine structures exhibited potent antifungal activity against various strains, suggesting that the target compound may share similar properties.
- Anticancer Research : Research involving related compounds indicated significant cytotoxic effects on cancer cell lines, with mechanisms linked to apoptosis and inhibition of specific oncogenic pathways .
Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activities of compounds similar to this compound. Key findings include:
- Interaction with Receptors : Studies suggest that compounds with imidazole groups can act as ligands for G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cancer .
- Pharmacokinetic Properties : The structural characteristics may enhance lipophilicity, improving absorption and distribution in biological systems.
相似化合物的比较
Structural Features and Functional Groups
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
- Sulfonyl vs. Sulfinyl Groups: The target compound’s sulfonyl group (─SO₂─) differs from the sulfinyl (─SO─) group in ’s benzoimidazole derivative.
- Azetidine vs. Larger Heterocycles: The four-membered azetidine ring in the target compound may confer conformational rigidity compared to five-membered imidazole or six-membered pyridine rings in analogs, influencing pharmacokinetic properties like metabolic resistance .
- Dimethylaminophenyl Group: This substituent introduces a tertiary amine, likely improving solubility in aqueous environments compared to purely aromatic systems (e.g., biphenyl groups in ) .
Potential Bioactivity and Structure-Activity Relationships (SAR)
While bioactivity data for the target compound are unavailable, insights can be drawn from analogs:
- Antitumor Activity: highlights hydrosulfonyl-benzoimidazolones with antitumor properties. The sulfonyl group in the target compound may enhance interactions with cellular targets like kinases or DNA topoisomerases .
- Enzyme Inhibition: The 1-methylimidazole group (as in ’s Compound 12b) is common in histamine H₃ receptor antagonists or cytochrome P450 inhibitors, suggesting possible neurological or metabolic applications .
- Solubility and Bioavailability: The dimethylamino group may improve water solubility compared to non-polar analogs, as seen in biphenyl-imidazole derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


